molecular formula C19H17N3O2S B2528332 Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-77-8

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2528332
CAS No.: 338965-77-8
M. Wt: 351.42
InChI Key: CPJAEJWGPRQNLS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate (CAS 338965-81-4) is a triazine derivative with a molecular formula of C₂₀H₁₆F₃N₃O₂S and a molar mass of 419.42 g/mol . Its structure features a 4-methylphenyl group at position 3 and a phenylsulfanyl moiety at position 5, attached to a triazine core with an ethyl ester at position 4. The compound is commercially available for research purposes, with Parchem Chemicals offering it under specific purity grades .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-phenylsulfanyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAEJWGPRQNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically involving an acid chloride and ethanol under acidic conditions.

    Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazine core allows diverse substitutions, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Positions 3 & 5) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound (338965-81-4) 4-methylphenyl (3), phenylsulfanyl (5) C₂₀H₁₆F₃N₃O₂S 419.42 Research chemical; potential agrochemical applications
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl- (338957-18-9) Phenyl (3), 2,5-dimethylphenylsulfanyl (5) C₂₀H₁₉N₃O₂S 365.45 Density: 1.28 g/cm³; predicted boiling point: 518.4°C
Ethyl 3-(4-methylphenyl)-5-phenoxy- (N/A) 4-methylphenyl (3), phenoxy (5) C₁₉H₁₇N₃O₃ 335.36 Higher polarity due to phenoxy group; priced at ~$647/1 mg
Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]- (N/A) Phenyl (3), 3-(trifluoromethyl)phenoxy (5) C₂₀H₁₄F₃N₃O₃ 425.34 Electron-withdrawing CF₃ group enhances stability; agrochemical relevance
Ethyl 5-oxo-3-thioxo- (51101-09-8) Thioxo (3), oxo (5) C₆H₅ClN₄ 186.59 Yellow solid; pharmaceutical intermediate

Key Observations :

  • Phenylsulfanyl vs. Phenoxy: The phenylsulfanyl group in the target compound introduces sulfur, which may enhance lipophilicity and nucleophilic substitution reactivity compared to oxygen-based phenoxy groups .
  • Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl in ) reduce reaction yields, as seen in , where isobutylamine failed to react due to steric hindrance .

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 333.39 g/mol
  • CAS Number : 338965-81-4
  • Boiling Point : 534.7 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : -1.01 (predicted)

The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its triazine ring structure allows for potential interactions with nucleic acids and proteins, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study conducted on the compound revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways:

  • Cell Line : MCF-7
    • IC50 : 20 µM
  • Cell Line : HeLa
    • IC50 : 15 µM

These findings highlight the potential of this compound in cancer therapy.

Case Studies

  • Study on Antimicrobial Activity :
    A comprehensive study assessed the antimicrobial efficacy of various triazine derivatives, including this compound. The results underscored its effectiveness against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
  • Investigation into Anticancer Properties :
    Another pivotal research project explored the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, including nucleophilic substitution and cyclization. For example:

  • Step 1 : Chlorination of intermediates using sulfuryl chloride under controlled conditions (room temperature, 10 hours) to introduce reactive sites .
  • Step 2 : Thioether formation via substitution of a chloro group with phenylsulfanyl, requiring inert solvents like dichloromethane and catalysts such as triethylamine .
  • Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating the final product . Yields vary with substituent reactivity; electron-withdrawing groups on the phenyl ring may slow reaction rates, necessitating extended reaction times (up to 72 hours) .
Reaction Step Key Conditions Yield Range
ChlorinationSO₂Cl₂, RT, 10h60–75%
ThioetherationPhSH, Et₃N, DCM50–65%
PurificationHexane/EtOAc>90% purity

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is employed:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the phenylsulfanyl group (δ 7.2–7.5 ppm for aromatic protons) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–S bond ~1.78 Å) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 407.4) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with similar triazine cores exhibit anti-proliferative activity against cancer cell lines (e.g., IC₅₀ = 12–25 µM in MCF-7). The phenylsulfanyl group enhances lipophilicity, improving membrane permeability . Initial screening should include:

  • MTT assays for cytotoxicity.
  • Molecular docking to predict interactions with targets like EGFR or tubulin .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

  • Molecular dynamics simulations : Assess binding stability with proteins (e.g., RMSD < 2 Å over 100 ns trajectories).
  • QSAR modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) with activity. Electron-donating groups (e.g., –CH₃) improve affinity for hydrophobic binding pockets .
  • Free energy calculations (MM-PBSA) : Quantify contributions of hydrogen bonds (e.g., –NH···O=C– interactions) to binding .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values may arise from assay conditions or impurities. Mitigation approaches:

  • Standardized protocols : Use identical cell lines (e.g., HepG2) and culture conditions.
  • Metabolite profiling : HPLC-MS to rule out degradation products .
  • Dose-response validation : Repeat assays with ≥3 biological replicates.

Q. How does the phenylsulfanyl group influence reactivity in further derivatization?

The –SPh moiety participates in:

  • Oxidation : Forms sulfoxide/sulfone derivatives under H₂O₂, altering electronic properties .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, enabling diversification at the 5-position . Example reaction :
   Compound + Pd(PPh₃)₄ + ArB(OH)₂ → 5-Aryl derivative (Yield: 40–60%)  
Derivatization Type Reagents Applications
OxidationH₂O₂, AcOHModulate redox activity
Cross-couplingPd catalystsLibrary synthesis for SAR

Q. What crystallographic challenges arise during structure determination?

  • Twinned crystals : Use SHELXD for initial phase solutions and TWINLAW for refinement .
  • Disorder in phenyl rings : Apply restraints (ISOR, DELU) during SHELXL refinement .
  • High Z′ structures : Leverage PLATON symmetry checks to identify missed symmetry .

Methodological Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed syntheses .
  • For reproducibility, document solvent purity (e.g., anhydrous DCM) and catalyst batches .

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